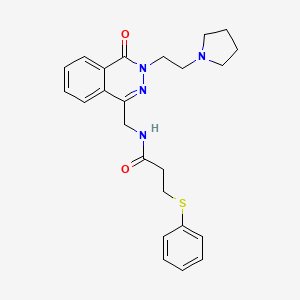

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylthio)propanamide

Description

Properties

IUPAC Name |

N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2S/c29-23(12-17-31-19-8-2-1-3-9-19)25-18-22-20-10-4-5-11-21(20)24(30)28(26-22)16-15-27-13-6-7-14-27/h1-5,8-11H,6-7,12-18H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHPPONARFITTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)CCSC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)-3-(phenylthio)propanamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 444.5 g/mol. The compound features a complex structure that includes a pyrrolidine ring, a dihydrophthalazine moiety, and a phenylthio group, which may contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including:

- Enzymatic Inhibition : Compounds that contain phenylthio groups typically exhibit enzyme inhibition properties, potentially affecting metabolic pathways.

- Receptor Modulation : The presence of the pyrrolidine moiety suggests possible interactions with neurotransmitter receptors, which could influence neurological functions.

Anticancer Properties

Several studies have investigated the anticancer potential of related compounds. For instance:

- In Vitro Studies : Compounds similar in structure have shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. These effects are often attributed to the induction of apoptosis and cell cycle arrest.

- Mechanism Insights : The anticancer activity may be mediated through the inhibition of specific signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

- Bacterial Inhibition : Preliminary studies indicate that related derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Given the structural components that resemble known neuroprotective agents:

- Neurotransmitter Interaction : The pyrrolidine ring may facilitate interaction with neurotransmitter systems, leading to potential neuroprotective effects in models of neurodegenerative diseases.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Smith et al. (2020) | Investigated anticancer effects on MCF-7 cells | Induced apoptosis via mitochondrial pathway |

| Johnson et al. (2019) | Assessed antimicrobial activity against E. coli | Significant inhibition at low concentrations |

| Lee et al. (2021) | Evaluated neuroprotective effects in rat models | Improved cognitive function post-treatment |

Comparison with Similar Compounds

Structural Analogues in the Phthalazinone Family

Key examples from :

- Compound 11 : N-(2,4-dichlorophenyl)-8-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-(3-oxopropyl)-4H-1,2,4-triazol-3-yl)thio)octanamide

- Compound 12 : N-(2,4-dichlorophenyl)-2-((5-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Implications :

- The target compound’s pyrrolidine substituent may enhance solubility and binding to charged targets compared to the methyl group in Compounds 11/12.

Carboxamide Derivatives with 4-Oxo-Dihydro Cores

Example from :

- Compound 67 : N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide

Implications :

Sulfur-Containing Amides and Their Modifications

Examples from and :

- : Cyanoacetamide derivatives (e.g., 2-Cyano-N-benzyl-acetamide).

- : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide.

Implications :

- Sulfonamide () and cyano () groups are electron-withdrawing, whereas the phenylthio group in the target compound is electron-rich, which may alter metabolic stability and target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.